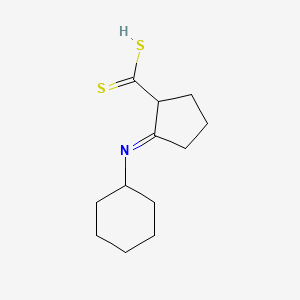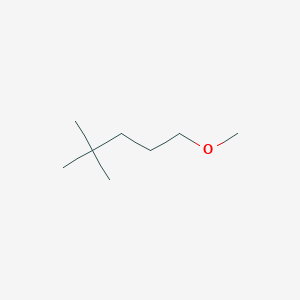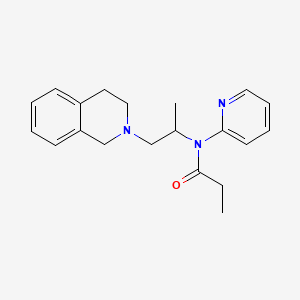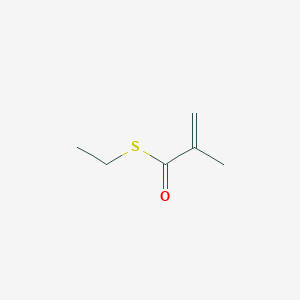![molecular formula C14H14N2O2 B14634541 Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- CAS No. 55218-83-2](/img/structure/B14634541.png)
Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- is a complex organic compound that features a benzenamine core substituted with a 1,3-dioxolane and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-aminopyridine with 2-(1,3-dioxolan-2-yl)benzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 4-[4-(1,3-dioxolan-2-yl)-1-piperidinyl]-
- Benzenamine, 3-(2-methyl-1,3-dioxolan-2-yl)-
Uniqueness
Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- is unique due to the presence of both a 1,3-dioxolane ring and a pyridine ring, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
55218-83-2 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
4-[2-(1,3-dioxolan-2-yl)pyridin-4-yl]aniline |
InChI |
InChI=1S/C14H14N2O2/c15-12-3-1-10(2-4-12)11-5-6-16-13(9-11)14-17-7-8-18-14/h1-6,9,14H,7-8,15H2 |
InChI-Schlüssel |
KIKFFIMYVUQWDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=NC=CC(=C2)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol](/img/structure/B14634461.png)
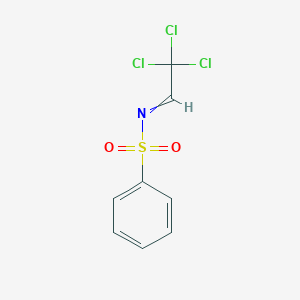
![2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid](/img/structure/B14634477.png)
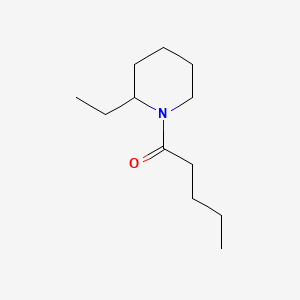
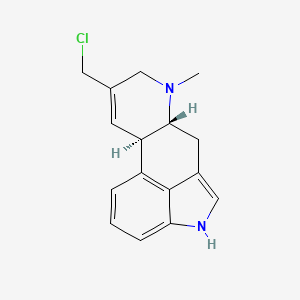
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)
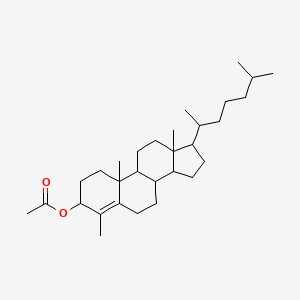
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
